Sudoterb

Description

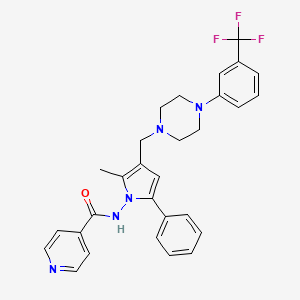

Structure

3D Structure

Properties

IUPAC Name |

N-[2-methyl-5-phenyl-3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]pyrrol-1-yl]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28F3N5O/c1-21-24(20-35-14-16-36(17-15-35)26-9-5-8-25(19-26)29(30,31)32)18-27(22-6-3-2-4-7-22)37(21)34-28(38)23-10-12-33-13-11-23/h2-13,18-19H,14-17,20H2,1H3,(H,34,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXZOPNJRFEGRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1NC(=O)C2=CC=NC=C2)C3=CC=CC=C3)CN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50217949 | |

| Record name | Sudoterb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676266-31-2 | |

| Record name | N-[2-Methyl-5-phenyl-3-[[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]methyl]-1H-pyrrol-1-yl]-4-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676266-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sudoterb | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676266312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sudoterb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUDOTERB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK2537665A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sudoterb in Mycobacterium tuberculosis: An In-depth Analysis of a Promising Anti-Tubercular Agent with an Undefined Molecular Target

For Immediate Release

[City, State] – November 20, 2025 – Sudoterb (also known as LL-3858), a novel pyridine-based compound developed by Lupin, has shown significant promise as an orally active agent against Mycobacterium tuberculosis (M.tb), including drug-resistant strains. Despite its progression to Phase II clinical trials, the precise molecular target of this compound within M.tb remains undefined in publicly accessible scientific literature. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its development, and outlines the experimental methodologies typically employed for the identification of novel drug targets in M.tb.

Introduction to this compound (LL-3858)

This compound is classified as an isonicotinic acid derivative, a chemical class that includes the frontline anti-tuberculosis drug isoniazid (INH). This structural similarity has led to speculation that this compound may share a mechanism of action with INH, which targets the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of the mycobacterial cell wall. However, direct evidence to support this hypothesis is not currently available in peer-reviewed publications.

Clinical trial information indicates that a Phase IIa open-label study was conducted to determine the early bactericidal activity, extended early bactericidal activity, and pharmacokinetics of LL-3858 for the treatment of newly diagnosed sputum smear-positive pulmonary tuberculosis.[1] While the compound has demonstrated efficacy against M. tuberculosis in preclinical models, with a reported LD50 of 700 mg/kg in mice when administered orally, its specific mechanism of action is officially listed as "Undefined mechanism".[2][3][4]

The Challenge of Target Identification

The discovery of the molecular target of a novel antimicrobial agent is a critical step in its development. This knowledge is essential for understanding its mechanism of action, predicting potential resistance mechanisms, and guiding medicinal chemistry efforts to improve efficacy and safety. The process of target deconvolution for compounds identified through whole-cell phenotypic screening, which is a common approach in tuberculosis drug discovery, can be a complex and resource-intensive endeavor.

Standard Methodologies for Molecular Target Identification in M.tb

While the specific experimental protocols used for this compound's target identification have not been published, this section details the standard methodologies researchers employ in this field.

Whole-Cell Phenotypic Screening

The initial step in identifying new anti-tubercular agents often involves high-throughput screening of large compound libraries against whole M.tb cells to identify molecules that inhibit bacterial growth.

Experimental Workflow: Whole-Cell Screening

Caption: Workflow for whole-cell phenotypic screening against M.tb.

Generation and Analysis of Resistant Mutants

A powerful method for identifying the target of a drug is to select for and sequence the genomes of M.tb mutants that are resistant to the compound. Mutations that confer resistance are often found in the gene encoding the drug's target or in genes involved in the drug's activation or transport.

Experimental Workflow: Resistant Mutant Analysis

Caption: Workflow for identifying drug targets via resistant mutant sequencing.

Biochemical and Biophysical Validation

Once a putative target is identified, its interaction with the drug must be validated using biochemical and biophysical methods. These experiments aim to demonstrate a direct interaction between the compound and the target protein and to quantify the affinity and inhibitory activity.

Key Biochemical and Biophysical Assays:

| Assay Type | Description | Typical Data Generated |

| Enzyme Inhibition Assay | Measures the effect of the compound on the catalytic activity of the purified target enzyme. | IC50 (half-maximal inhibitory concentration) |

| Surface Plasmon Resonance (SPR) | Monitors the binding of the compound to the immobilized target protein in real-time. | KD (dissociation constant), kon (association rate), koff (dissociation rate) |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the target protein. | KD, ΔH (enthalpy change), ΔS (entropy change) |

| Thermal Shift Assay (TSA) | Measures the change in the melting temperature of the target protein upon compound binding. | ΔTm (change in melting temperature) |

| X-ray Crystallography | Determines the three-dimensional structure of the compound bound to the target protein. | High-resolution structural data of the binding mode |

Logical Relationship: Target Validation

Caption: Logical flow for the validation of a hypothesized drug target.

Conclusion

This compound represents a promising clinical candidate for the treatment of tuberculosis. However, the absence of a publicly disclosed molecular target highlights a significant gap in our understanding of its mechanism of action. The scientific community awaits further publications from the developers and the broader research field to elucidate the precise molecular interactions of this compound within M. tuberculosis. The experimental strategies outlined in this guide represent the established pathways through which such a target is typically identified and validated, providing a framework for future research in this area. The eventual identification of this compound's target will be a crucial step in optimizing its clinical use and in the ongoing global effort to combat tuberculosis.

References

Sudoterb (SMARt-420): A Novel Host-Targeted Agent for Reversing Ethionamide Resistance in Tuberculosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Ethionamide (ETH) is a critical second-line anti-TB drug, but its efficacy is often compromised by resistance, primarily through mutations in the classical activation pathway mediated by the monooxygenase EthA. Sudoterb, also known as SMARt-420, represents a paradigm shift in combating this resistance. It is a first-in-class small molecule that functions not as a direct antibiotic, but as a potent "booster" of ethionamide. This compound acts by inhibiting the transcriptional repressor EthR2, thereby unlocking a cryptic, alternative bioactivation pathway for ETH. This mechanism restores and even enhances ETH activity against otherwise resistant Mtb strains. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, detailed experimental protocols, and key molecular interactions.

Introduction

Ethionamide is a prodrug that requires enzymatic activation within Mycobacterium tuberculosis to exert its therapeutic effect. The primary activation pathway involves the enzyme EthA, which is transcriptionally repressed by EthR. Mutations in the ethA gene are the most common cause of clinical resistance to ETH. This compound (SMARt-420) was developed to circumvent this resistance mechanism. It is a spiroisoxazoline-class compound that does not target the EthA/EthR axis but instead modulates a distinct, secondary regulatory system. By inhibiting a novel transcriptional repressor, EthR2 (Rv0078), this compound de-represses the expression of a cryptic monooxygenase, EthA2 (Rv0077c), which constitutes an alternative pathway for ETH bioactivation. This innovative host-targeted approach not only restores ETH susceptibility in resistant strains but also potentiates its activity against sensitive strains.

Mechanism of Action

This compound's mechanism of action is centered on the inhibition of the transcriptional repressor EthR2.

-

Target Binding : this compound binds directly to a ligand-binding pocket within the EthR2 homodimer.

-

Conformational Change : This binding induces a significant conformational change in the EthR2 protein. Specifically, it increases the distance between the two DNA-binding helix-turn-helix (HTH) motifs of the homodimer from approximately 34 Å to over 40 Å.

-

Inhibition of DNA Binding : The increased distance between the HTH motifs makes it sterically impossible for EthR2 to bind to its operator DNA sequence in the promoter region of the ethA2 gene.

-

De-repression and Gene Expression : With EthR2 unable to bind to its operator, the transcriptional repression is lifted. This leads to the expression of the downstream gene, ethA2 (rv0077c).

-

Alternative ETH Bioactivation : The expressed EthA2 enzyme, a putative monooxygenase, then activates the prodrug ethionamide, converting it into its active form.

-

Inhibition of Mycolic Acid Synthesis : The activated ETH forms an adduct with NAD+, which then inhibits the enoyl-ACP reductase InhA, a crucial enzyme in the FAS-II pathway of mycolic acid biosynthesis. The disruption of this essential cell wall component leads to bacterial death.

This pathway effectively bypasses mutations in the canonical EthA enzyme, restoring the bactericidal activity of ethionamide.

Early Research and Discovery of Sudoterb (LL-3858): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sudoterb (also known as LL-3858) is a novel anti-tuberculosis agent developed by Lupin Ltd. As a derivative of the isonicotinic acid and pyrrole class, it is structurally related to the first-line anti-tuberculosis drug isoniazid (INH). Early research has focused on its potential to treat both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis (Mtb). This document provides a comprehensive overview of the available preclinical and early clinical research on this compound, including its discovery, mechanism of action, and available efficacy data. Due to the proprietary nature of much of the research, this paper synthesizes publicly accessible information from patents, clinical trial registries, and commercial scientific data providers.

Introduction and Discovery

This compound (LL-3858) was developed by Lupin Ltd. as part of a research program focused on identifying new chemical entities with potent antimycobacterial activity. The discovery of this compound stemmed from the chemical modification of existing antitubercular scaffolds, specifically as an isoniazid analog. The rationale for developing isoniazid derivatives is to enhance properties such as lipophilicity, which may improve penetration into the mycobacterial cell wall, and to potentially overcome existing resistance mechanisms to INH.[1]

The chemical synthesis of this compound and related pyrrole derivatives is detailed in patents filed by Lupin Ltd. These documents describe the synthesis of a series of compounds and their subsequent screening for antimycobacterial activity in both in vitro and in vivo models. Several of these compounds, including the one that would become this compound, demonstrated significant activity against both sensitive and multidrug-resistant strains of M. tuberculosis.

Preclinical Research

In Vitro Activity

While specific Minimum Inhibitory Concentration (MIC) values for this compound against various M. tuberculosis strains are not widely published in peer-reviewed literature, patent filings and related documents suggest that this compound demonstrated potent in vitro activity. As an isoniazid analog, its mechanism is likely tied to the inhibition of mycolic acid synthesis. Computational studies have suggested that molecules with a similar structure have a high affinity for the InhA enzyme, a key component of the mycolic acid biosynthesis pathway.[1][2] One study identified six potential molecules with over 90% inhibition of the H37Rv strain of M. tuberculosis in a BACTEC assay.[2]

Table 1: Summary of In Vitro Preclinical Data for this compound (LL-3858)

| Assay Type | M. tuberculosis Strain(s) | Key Findings | Reference |

| BACTEC Assay | H37Rv | >90% inhibition by similar potential molecules | [2] |

| Molecular Dynamics | InhA Enzyme | High binding affinity suggested for similar molecules | [1][2] |

In Vivo Efficacy

Preclinical in vivo studies in murine models of tuberculosis have been conducted to evaluate the efficacy of this compound. Data from commercial scientific data providers indicate that this compound is effective against M. tuberculosis in mice when administered orally.

Table 2: Summary of In Vivo Preclinical Data for this compound (LL-3858) in a Murine Model

| Parameter | Value |

| Dosing | 12.5 mg/kg and 25 mg/kg |

| Route of Administration | Oral (p.o.) |

| Treatment Duration | 4 and 8 weeks |

| Outcome | Effective against M. tuberculosis |

| Acute Toxicity (LD50) | 700 mg/kg (mice, p.o.) |

Source: MedchemExpress. Note: The primary publication for this data is not publicly available.[1]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on standard practices in tuberculosis drug discovery, the following methodologies are likely to have been employed.

2.3.1 In Vitro Minimum Inhibitory Concentration (MIC) Assay Protocol (Hypothesized) A standard broth microdilution method, such as the Microplate Alamar Blue Assay (MABA), would likely be used.

-

Preparation of Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase.

-

Drug Dilution: this compound is serially diluted in a 96-well microplate.

-

Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

-

Incubation: The microplate is incubated at 37°C for 5-7 days.

-

Reading Results: A resazurin-based indicator is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.

2.3.2 In Vivo Murine Efficacy Study Protocol (Hypothesized) A murine model of chronic tuberculosis infection is a standard for in vivo efficacy testing.

-

Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv.

-

Acclimatization: The infection is allowed to establish for a period of 2-4 weeks.

-

Treatment: Mice are treated with this compound via oral gavage at specified doses (e.g., 12.5 mg/kg and 25 mg/kg) daily for a period of 4 to 8 weeks. A control group receives the vehicle.

-

Endpoint Analysis: At the end of the treatment period, mice are euthanized, and their lungs and spleens are harvested.

-

Bacterial Load Determination: The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar plates. The colony-forming units (CFU) are counted after 3-4 weeks of incubation at 37°C to determine the bacterial load.

Mechanism of Action

As a derivative of isoniazid, this compound is believed to exert its antimycobacterial effect through the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall. The proposed mechanism involves the targeting of the enoyl-acyl carrier protein reductase, InhA.

Below is a diagram illustrating the proposed signaling pathway for the mechanism of action of this compound.

Caption: Proposed mechanism of action for this compound.

Clinical Research

A Phase IIa, open-label clinical trial (CTRI/2009/091/000741) was conducted by Lupin Ltd. to determine the early bactericidal activity (EBA), extended early bactericidal activity, and pharmacokinetics of this compound in newly diagnosed, sputum smear-positive pulmonary tuberculosis patients.[2] The trial was completed, but the results have not been made publicly available in detail.

Table 3: Overview of this compound (LL-3858) Phase IIa Clinical Trial

| Parameter | Details |

| Trial Identifier | CTRI/2009/091/000741 |

| Phase | IIa |

| Study Design | Open-Label |

| Primary Objectives | To determine the early bactericidal activity, extended early bactericidal activity, and pharmacokinetics of this compound. |

| Patient Population | Newly diagnosed, sputum smear-positive pulmonary tuberculosis patients. |

| Status | Completed |

| Results | Not publicly available. |

References

Sudoterb (LL-3858): A Technical Overview for Anti-Tuberculosis Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudoterb (also known as LL-3858) is a novel pyrrole and isonicotinic acid derivative developed by Lupin Limited as a potential anti-tuberculosis agent.[1] As an analog of the first-line anti-tuberculosis drug isoniazid, this compound has been investigated for its potential to treat tuberculosis (TB), including infections caused by multi-drug resistant (MDR) strains of Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its mechanism of action, preclinical data, clinical trial status, and the experimental protocols relevant to its evaluation.

Mechanism of Action

While the precise mechanism of action for this compound has not been definitively published, its structural similarity to isoniazid strongly suggests that it functions as a prodrug that inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3] Once activated, the resulting isonicotinic acyl radical forms an adduct with NAD(H), which then potently inhibits the enoyl-acyl carrier protein (ACP) reductase, InhA.[2][4] This inhibition blocks the synthesis of mycolic acids, leading to the disruption of the cell wall and ultimately, bacterial cell death.[2][5] It is hypothesized that this compound follows a similar activation and inhibitory pathway.

Proposed Signaling Pathway for this compound

Caption: Proposed mechanism of action for this compound based on the isoniazid pathway.

Preclinical and Clinical Development

This compound has undergone preclinical evaluation and has progressed to Phase II clinical trials for the treatment of tuberculosis.

Preclinical Data

In a 2004 press release, Lupin Limited announced that the anti-TB drug candidate, then designated LL 4858 (this compound), demonstrated "excellent anti-mycobacterial activity against multidrug resistant strains of Tuberculosis."[6] The release also mentioned that in preclinical studies, this compound was observed to significantly shorten the duration of treatment with low adverse effects compared to existing anti-TB therapy.[6]

Specific quantitative data from these preclinical studies, such as Minimum Inhibitory Concentration (MIC) values against various M. tuberculosis strains and detailed results from in vivo animal models, are not extensively available in the public domain.

Clinical Trials

This compound entered Phase I clinical trials in India following approval from the Drug Controller General of India (DCGI) in late 2004.[6] Subsequently, a Phase IIa, open-label study was conducted in India to determine the early bactericidal activity, extended early bactericidal activity, and pharmacokinetics of this compound for the treatment of newly diagnosed, sputum smear-positive pulmonary tuberculosis.[2] The clinical trial registry number for this study is CTRI/2009/091/000741.[2][3] While the trial is reported as completed, the detailed results and quantitative data from this study have not been published in peer-reviewed literature and are not publicly available.[3]

Experimental Protocols

Detailed experimental protocols used in the specific studies of this compound are not publicly available. However, standard methodologies for the preclinical and early clinical evaluation of anti-tuberculosis drugs would have been employed. Below are detailed descriptions of such standard protocols.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis.

Methodology: Microtiter Plate Broth Dilution Assay

-

Preparation of Bacterial Inoculum: M. tuberculosis (e.g., H37Rv strain or clinical isolates) is grown in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol. The culture is grown to mid-log phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Drug Dilution: this compound is serially diluted in a 96-well microtiter plate containing Middlebrook 7H9 broth to achieve a range of concentrations.

-

Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the drug dilutions.

-

Controls: Each plate includes a positive control (bacteria with no drug) and a negative control (broth only).

-

Incubation: The plates are incubated at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of M. tuberculosis. Growth can be assessed visually or by using a colorimetric indicator such as resazurin.

In Vivo Efficacy in a Murine Model of Tuberculosis

Objective: To evaluate the in vivo bactericidal activity of this compound in a mouse model of chronic tuberculosis infection.

Methodology:

-

Animal Model: BALB/c or C57BL/6 mice are commonly used.

-

Infection: Mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv to establish a pulmonary infection. The infection is allowed to establish for a period of 4-6 weeks to enter a chronic phase.

-

Treatment Groups: Infected mice are randomized into several groups: a vehicle control group, a positive control group (e.g., treated with isoniazid and rifampicin), and experimental groups treated with different doses of this compound.

-

Drug Administration: this compound is administered orally once daily for a specified duration (e.g., 4-8 weeks).

-

Evaluation of Bacterial Load: At various time points during and after treatment, subsets of mice from each group are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar.

-

Data Analysis: After 3-4 weeks of incubation at 37°C, the number of colony-forming units (CFU) is counted. The efficacy of this compound is determined by the reduction in the log10 CFU in the lungs and spleens of treated mice compared to the vehicle control group.

Experimental Workflow for Anti-TB Drug Evaluation

Caption: Standard workflow for the preclinical and clinical evaluation of a new anti-tuberculosis drug candidate.

Quantitative Data Summary

Detailed quantitative data for this compound from preclinical and clinical studies are not publicly available. The following tables are presented as templates to illustrate how such data would typically be structured for an anti-tuberculosis drug candidate.

Table 1: In Vitro Activity of a Hypothetical Isoniazid Analog

| M. tuberculosis Strain | Isoniazid Resistance | MIC (µg/mL) |

| H37Rv (ATCC 27294) | Susceptible | 0.05 |

| Clinical Isolate 1 | Susceptible | 0.06 |

| Clinical Isolate 2 (MDR) | katG mutation | > 16 |

| Clinical Isolate 3 (MDR) | inhA mutation | 0.25 |

Table 2: In Vivo Efficacy in a Hypothetical Murine Model

| Treatment Group (dose) | Mean Log10 CFU in Lungs (Day 0) | Mean Log10 CFU in Lungs (Day 28) | Log10 CFU Reduction |

| Vehicle Control | 6.2 | 6.5 | -0.3 |

| Isoniazid (25 mg/kg) | 6.1 | 4.0 | 2.1 |

| Hypothetical Drug (50 mg/kg) | 6.3 | 4.5 | 1.8 |

| Hypothetical Drug (100 mg/kg) | 6.2 | 3.8 | 2.4 |

Conclusion

This compound is an isoniazid analog that has shown promise in early studies as a potential treatment for tuberculosis, including MDR-TB. While its development has progressed to Phase II clinical trials, a lack of publicly available quantitative data limits a full assessment of its efficacy and safety profile. The proposed mechanism of action, based on its structural similarity to isoniazid, involves the inhibition of mycolic acid synthesis. Further publication of preclinical and clinical data is necessary to fully understand the potential of this compound in the treatment of tuberculosis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 5. In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lupin.com [lupin.com]

Sudoterb: A Technical Deep Dive into Lipophilicity and Cell Permeation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudoterb, also known as LL-3858, is a promising anti-tuberculosis agent that has garnered attention for its potential to combat drug-resistant strains of Mycobacterium tuberculosis. A critical aspect of its efficacy lies in its ability to permeate the complex and lipid-rich cell wall of the bacterium to reach its intracellular target. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound—lipophilicity and cell permeability—which are paramount to its absorption, distribution, and ultimately, its therapeutic action. While specific experimental data for this compound's lipophilicity and cell permeability are not publicly available, this guide outlines the standardized experimental protocols used to determine these crucial parameters and discusses the underlying principles of its mechanism of action.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₉H₂₈F₃N₅O | PubChem |

| Molecular Weight | 519.6 g/mol | PubChem |

| Synonyms | LL-3858, LL3858 | MedKoo Biosciences[1], MedchemExpress[2] |

Lipophilicity of this compound

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key determinant of a drug's ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD) at a specific pH. While experimentally determined logP or logD values for this compound are not available in the public domain, the following section details the standard methodologies used to obtain this critical data.

Experimental Protocol: Shake-Flask Method for logP/logD Determination

The shake-flask method is the traditional and most reliable technique for determining the partition coefficient.

Objective: To determine the ratio of this compound concentration between an organic and an aqueous phase at equilibrium.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water or buffer)

-

Water or phosphate-buffered saline (PBS) at a physiological pH of 7.4 (pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

A stock solution of this compound is prepared in the aqueous phase.

-

Equal volumes of the this compound solution and the pre-saturated n-octanol are added to a glass vial.

-

The vial is sealed and vigorously agitated using a vortex mixer for a set period (e.g., 1 hour) to ensure thorough mixing.

-

The mixture is then allowed to stand or is centrifuged to achieve complete phase separation.

-

Aliquots are carefully taken from both the aqueous and the n-octanol layers.

-

The concentration of this compound in each aliquot is quantified using a validated HPLC method.

-

The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

-

The logP is then calculated as the base-10 logarithm of P. For logD, the aqueous phase is a buffer at a specific pH (typically 7.4).

Cell Permeation of this compound

The ability of this compound to permeate cell membranes is crucial for its absorption into the systemic circulation and its entry into host cells to target intracellular mycobacteria. In vitro cell permeability is typically assessed using cell-based assays such as the Caco-2 permeability assay or non-cell-based models like the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay is considered the gold standard for predicting in vivo drug absorption.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Cell culture medium and supplements

-

Transwell® inserts (e.g., 12- or 24-well plates)

-

Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

-

This compound

-

Lucifer yellow (as a marker for monolayer integrity)

-

LC-MS/MS system for quantification

Procedure:

-

Cell Seeding and Differentiation: Caco-2 cells are seeded onto the apical (AP) side of Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.

-

Permeability Assay (Apical to Basolateral - A to B):

-

The culture medium is removed from both the apical and basolateral (BL) compartments and the monolayers are washed with pre-warmed HBSS.

-

A solution of this compound in HBSS is added to the apical compartment (donor).

-

Fresh HBSS is added to the basolateral compartment (receiver).

-

The plate is incubated at 37°C with gentle shaking.

-

Samples are collected from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and from the apical compartment at the beginning and end of the experiment.

-

-

Permeability Assay (Basolateral to Apical - B to A): The same procedure is followed, but the this compound solution is added to the basolateral compartment, and samples are collected from the apical compartment to assess efflux.

-

Sample Analysis: The concentration of this compound in the collected samples is determined by LC-MS/MS.

-

Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of drug appearance in the receiver compartment.

-

A is the surface area of the Transwell® membrane.

-

C₀ is the initial concentration of the drug in the donor compartment.

-

-

Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts passive transcellular permeability.

Objective: To determine the passive permeability of this compound across an artificial lipid membrane.

Materials:

-

96-well filter plates (donor plate) and acceptor plates

-

Artificial membrane solution (e.g., a solution of phospholipids in an organic solvent like dodecane)

-

Phosphate-buffered saline (PBS) at different pH values

-

This compound

-

UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

-

Membrane Formation: The filter of the donor plate is coated with the artificial membrane solution and the organic solvent is allowed to evaporate, leaving a lipid layer.

-

Assay Setup:

-

The acceptor plate wells are filled with buffer.

-

A solution of this compound in buffer is added to the donor plate wells.

-

The donor plate is placed on top of the acceptor plate, creating a "sandwich".

-

-

Incubation: The plate sandwich is incubated at room temperature for a set period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

-

Sample Analysis: The concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method (UV-Vis or LC-MS/MS).

-

Calculation of Permeability Coefficient (Pe): The effective permeability coefficient (Pe) is calculated based on the concentrations in the donor and acceptor wells at the end of the incubation period.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is believed to be the inhibition of bacterial ATP synthase.[1] This enzyme is crucial for generating ATP, the main energy currency of the cell. By inhibiting ATP synthase, this compound effectively depletes the energy supply of Mycobacterium tuberculosis, leading to bacterial cell death.[1]

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Permeability Assessment

The general workflow for assessing the permeability of a compound like this compound involves a tiered approach, starting with high-throughput screening and progressing to more complex and physiologically relevant models.

References

Sudoterb: A Technical Deep Dive into its Potential Against Drug-Resistant Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sudoterb (also known as LL-3858), a novel pyridine-based compound, has emerged as a promising candidate in the fight against drug-resistant tuberculosis (TB). Developed by Lupin Ltd., this molecule has demonstrated significant bactericidal activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis in preclinical studies. While a completed Phase IIa clinical trial has assessed its early bactericidal activity, detailed public data remains limited. This technical guide synthesizes the available information on this compound's mechanism of action, efficacy, and the experimental approaches used in its evaluation, providing a comprehensive resource for the research and drug development community.

Core Compound Details

| Property | Details |

| Compound Name | This compound |

| Alternative Name | LL-3858 |

| Chemical Class | Pyrrole derivative |

| Originator | Lupin Ltd. |

| Therapeutic Target (Hypothesized) | InhA (Enoyl-Acyl Carrier Protein Reductase) |

| Clinical Development Phase | Phase IIa (completed) |

Mechanism of Action (Hypothesized)

While the precise mechanism of action for this compound has not been definitively elucidated through extensive experimental validation, computational modeling studies strongly suggest that it may function as a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase, InhA.

Signaling Pathway: Mycolic Acid Biosynthesis Inhibition

InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids. These long-chain fatty acids are essential components of the unique and impermeable mycobacterial cell wall. Inhibition of InhA disrupts this pathway, leading to a compromised cell wall and ultimately, bacterial cell death.

dot

Caption: Hypothesized mechanism of this compound via InhA inhibition.

In Vitro Efficacy

Quantitative data on the in vitro activity of this compound is limited in publicly accessible literature. However, conference abstracts and press releases from Lupin Ltd. have provided some initial insights.

| Strain Type | Mycobacterium tuberculosis Strain(s) | MIC Range (µg/mL) | Citation |

| Drug-Sensitive | H37Rv | 0.03 - 0.12 | [1] |

| Multidrug-Resistant (MDR) | Clinical Isolates | 0.03 - 0.12 | [1] |

| Drug-Resistant | Not Specified | 0.19 | [2] |

It is important to note that these values are from limited sources and require further validation through comprehensive, peer-reviewed studies.

In Vivo Efficacy

A preclinical study in a murine model of tuberculosis evaluated the bactericidal and sterilizing activity of a compound referred to as "sudapyridine," which is likely this compound or a closely related analogue.

| Treatment Group | Duration of Treatment | Mean Log10 CFU/Lung ± SD (Initial) | Mean Log10 CFU/Lung ± SD (Final) | Reduction in Log10 CFU | Citation |

| Untreated Control | 28 days | 2.55 ± 0.17 | 6.95 ± 0.15 | - | |

| Sudapyridine | 28 days | 2.55 ± 0.17 | 4.84 ± 0.34 | 2.11 |

These results indicate a significant reduction in the bacterial load in the lungs of infected mice following treatment.

Clinical Trial Data

A Phase IIa clinical trial (CTRI/2009/091/000741) was conducted to determine the early bactericidal activity (EBA) of this compound in newly diagnosed, sputum smear-positive pulmonary tuberculosis patients. While the trial has been completed, the detailed quantitative results have not been made publicly available. EBA studies are crucial for providing early evidence of a drug's antimycobacterial effect in humans.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical evaluation of this compound are not extensively published. However, based on standard methodologies in tuberculosis research, the following outlines the likely experimental workflows.

A. In Vitro Minimum Inhibitory Concentration (MIC) Determination

dot

Caption: General workflow for MIC determination.

Methodology: The broth microdilution method is a standard assay for determining the MIC of anti-TB compounds. M. tuberculosis strains are cultured in a suitable liquid medium (e.g., Middlebrook 7H9 broth) and exposed to serial dilutions of this compound in 96-well plates. The MIC is defined as the lowest concentration of the drug that inhibits visible bacterial growth after a defined incubation period.

B. Murine Model of Tuberculosis for In Vivo Efficacy

dot

Caption: Workflow for in vivo efficacy testing in a murine model.

Methodology: BALB/c or other susceptible mouse strains are infected with a low-dose aerosol of M. tuberculosis. After allowing the infection to establish, mice are treated with this compound, a vehicle control, and potentially a positive control drug (e.g., isoniazid). At specified time points, mice are euthanized, and their lungs and spleens are homogenized. Serial dilutions of the homogenates are plated on solid media (e.g., Middlebrook 7H11 agar) to determine the number of viable bacteria (colony-forming units).

Future Directions and Unanswered Questions

The publicly available data on this compound, while promising, leaves several critical questions unanswered that are vital for its continued development:

-

Definitive Mechanism of Action: Experimental validation of InhA as the primary target is crucial. This could involve enzyme inhibition assays, genetic studies with overexpressing or mutant strains, and metabolomic profiling to confirm the disruption of the mycolic acid synthesis pathway.

-

Comprehensive Efficacy Data: Publication of the full results from the Phase IIa EBA trial is essential to understand its early bactericidal kinetics in humans. Furthermore, comprehensive MIC data against a wide panel of clinically relevant drug-resistant M. tuberculosis strains are needed.

-

Resistance Mechanisms: Studies to identify the potential mechanisms of resistance to this compound in M. tuberculosis are necessary to anticipate and potentially counteract future clinical challenges.

-

Combination Therapy: While initial reports suggest synergy with rifampicin, further in vitro and in vivo studies are required to evaluate its potential in combination with other existing and novel anti-TB drugs.

-

Pharmacokinetics and Pharmacodynamics (PK/PD): Detailed PK/PD modeling will be essential for optimizing dosing regimens to maximize efficacy and minimize the potential for resistance development.

Conclusion

This compound represents a promising development in the search for new treatments for drug-resistant tuberculosis. Its hypothesized mechanism of action, targeting the well-validated InhA enzyme, and its reported preclinical activity warrant further investigation. The progression of this compound through the clinical trial pipeline and the dissemination of comprehensive data will be critical in determining its ultimate role in the future of tuberculosis therapy. This technical guide serves as a consolidated resource of the current knowledge, highlighting both the potential of this compound and the key areas where further research is urgently needed.

References

An In-depth Technical Guide to Sudoterb: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sudoterb (also known as LL3858) is a promising anti-tubercular agent with demonstrated activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, synthesis, and its preclinical and clinical evaluation. The information is intended to support further research and development of this compound as a potential new therapy for tuberculosis.

Chemical Structure and Physicochemical Properties

This compound is a novel synthetic compound. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(2-methyl-5-phenyl-3-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)-1H-pyrrol-1-yl)isonicotinamide | [1] |

| Synonyms | LL3858, LL-3858 | [1] |

| CAS Number | 676266-31-2 (free base); 1044503-04-9 (dihydrochloride) | [1][2] |

| Molecular Formula | C₂₉H₂₈F₃N₅O (free base); C₂₉H₃₀Cl₂F₃N₅O (dihydrochloride) | [1][2] |

| Molecular Weight | 519.56 g/mol (free base); 592.49 g/mol (dihydrochloride) | [2][3] |

| Appearance | White to light yellow solid | [3] |

| Solubility | Soluble in DMSO (100 mg/mL) | [3] |

| pKa | Data not available | |

| LogP | Data not available |

Mechanism of Action

This compound's primary mechanism of action is believed to be the inhibition of the F1F0-ATP synthase in Mycobacterium tuberculosis.[2] This enzyme is crucial for generating adenosine triphosphate (ATP), the primary energy currency of the cell. By inhibiting ATP synthase, this compound disrupts the energy metabolism of the bacterium, leading to cell death. This mechanism is similar to that of the approved anti-tuberculosis drug, bedaquiline.

Caption: Proposed mechanism of action of this compound.

At present, specific details on the downstream signaling pathways affected by this compound-mediated ATP synthase inhibition in M. tuberculosis have not been extensively reported in publicly available literature.

Synthesis

A general synthetic route for this compound has been described in patent literature. The synthesis involves a multi-step process, with key intermediates being 1-phenyl-pentane-1,4-dione and isonicotinic hydrazide. A simplified schematic of the synthesis is provided below.

Caption: A simplified overview of the synthesis of this compound.

Experimental Protocol (General Outline based on Patent Literature)

-

Formation of the Pyrrole Ring: 1-(phenyl)-pentane-1,4-dione is reacted with isonicotinic hydrazide in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a suitable solvent like dichloromethane. The reaction is heated under reflux with azeotropic removal of water to drive the reaction to completion, yielding the core pyrrole structure.

-

Mannich Reaction: The resulting pyrrole intermediate undergoes a Mannich reaction with formaldehyde and 1-(3-(trifluoromethyl)phenyl)piperazine to introduce the piperazinylmethyl side chain at the 3-position of the pyrrole ring, affording this compound.

-

Purification: The final product is purified using standard techniques such as crystallization or column chromatography.

Biological Activity

In Vitro Activity

This compound has demonstrated potent in vitro activity against M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

Table 2: In Vitro Activity of this compound against M. tuberculosis

| Parameter | Value | Reference |

| MIC₉₀ | 0.06–0.5 µg/mL | [2] |

| IC₅₀ (ATP synthase) | Data not available |

In Vivo Activity

Preclinical studies in murine models of tuberculosis have shown that this compound is orally active and effective at reducing bacterial load.

Table 3: In Vivo Efficacy and Toxicology of this compound in Mice

| Parameter | Value | Reference |

| Effective Dose | 12.5 mg/kg and 25 mg/kg (oral, daily for 4 and 8 weeks) | [3][4] |

| LD₅₀ | 700 mg/kg (oral) | [3][4] |

| Pharmacokinetic Parameters | ||

| Cmax | Data not available | |

| Tmax | Data not available | |

| AUC | Data not available | |

| Half-life | Data not available |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain. However, standardized methodologies for key assays are described below.

Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution method is typically used to determine the MIC of a compound against M. tuberculosis.

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing an appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

-

Inoculum Preparation: A standardized inoculum of M. tuberculosis is prepared to a specific turbidity, corresponding to a known colony-forming unit (CFU) concentration.

-

Inoculation and Incubation: The wells containing the serially diluted compound are inoculated with the bacterial suspension. The plates are then incubated at 37°C for a defined period, typically 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

ATP Synthase Inhibition Assay

The inhibitory activity of this compound against M. tuberculosis ATP synthase can be assessed using a biochemical assay that measures ATP synthesis or hydrolysis.

-

Preparation of Mycobacterial Membranes: Membranes containing the F1F0-ATP synthase are isolated from M. tuberculosis or a surrogate mycobacterial species.

-

Assay Reaction: The membrane preparation is incubated with varying concentrations of this compound.

-

Measurement of ATP Synthesis/Hydrolysis:

-

ATP Synthesis: The reaction is initiated by the addition of ADP and a phosphate donor. The amount of ATP produced is measured, often using a luciferase-based luminescence assay.

-

ATP Hydrolysis: The reverse reaction is measured by providing ATP as a substrate and quantifying the release of inorganic phosphate or the change in pH.

-

-

IC₅₀ Determination: The concentration of this compound that results in 50% inhibition of ATP synthase activity (IC₅₀) is calculated from the dose-response curve.

Murine Model of Tuberculosis Efficacy Study

The in vivo efficacy of this compound is typically evaluated in a mouse model of chronic tuberculosis infection.

-

Infection: Mice (e.g., BALB/c or C57BL/6 strain) are infected with a low-dose aerosol of M. tuberculosis H37Rv.

-

Treatment: After a pre-determined period to allow for the establishment of a chronic infection, mice are treated with this compound, typically administered orally via gavage, for several weeks. A control group receives the vehicle alone.

-

Assessment of Bacterial Load: At various time points during and after treatment, groups of mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on selective agar (e.g., Middlebrook 7H11) to determine the number of viable bacteria (CFU).

-

Evaluation of Efficacy: The efficacy of this compound is determined by the reduction in the bacterial load in the lungs and spleens of treated mice compared to the untreated control group.

Clinical Development

This compound has undergone early-stage clinical development. A Phase IIa, open-label study (CTRI/2009/091/000741) was conducted to determine the early bactericidal activity, extended early bactericidal activity, and pharmacokinetics of this compound in newly diagnosed, sputum smear-positive pulmonary tuberculosis patients.[5] While the trial has been completed, detailed results are not publicly available. The development of this compound was reportedly paused.[2]

Conclusion

This compound is a potent anti-tuberculosis agent with a promising mechanism of action. Its in vitro and in vivo activity profile suggests that it could be a valuable addition to the arsenal of drugs used to treat tuberculosis, particularly in cases of drug resistance. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its clinical efficacy and safety. The detailed information and protocols provided in this guide are intended to facilitate these future research endeavors.

References

- 1. N-(2-Methyl-5-phenyl-3-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1H-pyrrol-1-yl)-4-pyridinecarboxamide | C29H28F3N5O | CID 6479837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Sudoterb: A Novel Approach to Disrupting Tuberculosis by Targeting Mycolic Acid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

DISCLAIMER: This document provides a detailed overview of the hypothesized mechanism of action of Sudoterb (LL-3858) as a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). Publicly available, peer-reviewed data specifically detailing the preclinical and clinical profile of this compound is limited. Therefore, this guide utilizes established principles and representative data from the class of direct InhA inhibitors to illustrate its potential role in disrupting new biological targets in tuberculosis.

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading infectious cause of death worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of novel therapeutics with new mechanisms of action. This compound (LL-3858), a pyrrole derivative developed by Lupin, is a promising anti-tubercular agent that has advanced to Phase II clinical trials. Although its precise mechanism of action is not definitively published, evidence suggests that this compound may function as a direct inhibitor of the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway responsible for mycolic acid biosynthesis.

This guide explores the role of this compound as a potential direct InhA inhibitor, providing a comprehensive overview of its hypothesized target, mechanism of action, and the experimental protocols used to characterize such compounds. It is intended to serve as a technical resource for researchers and drug developers in the field of tuberculosis.

The Biological Target: Enoyl-Acyl Carrier Protein Reductase (InhA)

The mycobacterial cell wall is a unique and complex structure, rich in lipids, that is essential for the bacillus's survival, virulence, and intrinsic resistance to many antibiotics. A key component of this cell wall is mycolic acid, a long-chain fatty acid. The biosynthesis of mycolic acids is carried out by the fatty acid synthase-II (FAS-II) system, a multi-enzyme pathway that is distinct from the mammalian fatty acid synthase-I (FAS-I) system, making it an attractive target for selective drug development[1][2].

InhA is an NADH-dependent enoyl-acyl carrier protein reductase that catalyzes the final, rate-limiting step in each cycle of fatty acid elongation in the FAS-II pathway[3][4]. Specifically, it reduces the double bond of 2-trans-enoyl-acyl carrier protein (ACP) substrates. Inhibition of InhA disrupts the synthesis of mycolic acids, leading to a compromised cell wall and ultimately, bacterial cell death[1][5].

The well-established anti-TB drug isoniazid is a pro-drug that, upon activation by the mycobacterial catalase-peroxidase KatG, forms an adduct with NAD+ that inhibits InhA[1][6]. However, mutations in the katG gene are a primary mechanism of isoniazid resistance. Direct inhibitors of InhA, such as this compound is hypothesized to be, bypass the need for KatG activation and can therefore be effective against many isoniazid-resistant strains of Mtb[7][8].

Hypothesized Mechanism of Action of this compound

As a direct inhibitor of InhA, this compound is proposed to bind directly to the enzyme, likely in a competitive or non-competitive manner with respect to its substrates, NADH and the enoyl-ACP. This binding would prevent the reduction of the enoyl-ACP substrate, thereby halting the elongation of the fatty acid chain and, consequently, the synthesis of mycolic acids. The disruption of mycolic acid production would lead to a loss of cell wall integrity, increased permeability to other agents, and ultimately, bactericidal activity against M. tuberculosis.

The following diagram illustrates the mycolic acid biosynthesis pathway and the proposed point of inhibition by this compound.

Caption: Mycolic Acid Biosynthesis Pathway and this compound's Hypothesized Target.

Quantitative Data (Illustrative)

Due to the limited availability of public data for this compound, the following tables present representative quantitative data for a potent, direct InhA inhibitor. These values are for illustrative purposes to demonstrate the expected profile of such a compound.

Table 1: In Vitro Activity against M. tuberculosis

| Strain | Genotype | Isoniazid MIC (µg/mL) | Representative Direct InhA Inhibitor MIC (µg/mL) |

| H37Rv | Wild-type | 0.05 | 0.1 |

| Clinical Isolate 1 | katG S315T | 2.0 | 0.1 |

| Clinical Isolate 2 | inhA promoter -15 C->T | 0.5 | 0.8 |

| MDR Strain | Multiple mutations | >16 | 0.2 |

MIC: Minimum Inhibitory Concentration

Table 2: InhA Enzyme Inhibition

| Compound | IC₅₀ (µM) |

| Representative Direct InhA Inhibitor | 0.05 |

| Isoniazid-NAD adduct | 0.001 |

IC₅₀: Half-maximal inhibitory concentration

Table 3: In Vivo Efficacy in a Murine Tuberculosis Model (Illustrative)

| Treatment Group (4 weeks) | Lung CFU (log₁₀) Reduction vs. Untreated Control |

| Untreated Control | 0 |

| Isoniazid (25 mg/kg) | 2.5 |

| Representative Direct InhA Inhibitor (100 mg/kg) | 2.2 |

CFU: Colony Forming Units

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize direct InhA inhibitors.

InhA Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified InhA.

Materials:

-

Purified recombinant M. tuberculosis InhA enzyme

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

trans-2-Octenoyl-CoA (substrate)

-

Assay buffer (e.g., 100 mM Sodium Phosphate, pH 7.5, 1 mM EDTA)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In each well of the microplate, add the assay buffer, NADH to a final concentration of 200 µM, and the test compound (final DMSO concentration ≤1%).

-

Add purified InhA enzyme to a final concentration of 50-100 nM.

-

Incubate the plate at room temperature for 10-15 minutes to allow for compound binding.

-

Initiate the reaction by adding the substrate, trans-2-Octenoyl-CoA, to a final concentration of 100 µM.

-

Immediately monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADH) every 30 seconds for 10-15 minutes.

-

Calculate the initial velocity of the reaction for each compound concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the InhA Enzyme Inhibition Assay.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

Materials:

-

M. tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

Test compound (e.g., this compound)

-

96-well microplates

-

Resazurin dye

-

Plate reader

Procedure:

-

Prepare a twofold serial dilution of the test compound in 7H9 broth in a 96-well plate.

-

Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a final density of approximately 5 x 10⁵ CFU/mL.

-

Add the bacterial inoculum to each well containing the test compound. Include a drug-free growth control and a sterile medium control.

-

Incubate the plates at 37°C for 7-14 days.

-

After incubation, add resazurin solution to each well and incubate for an additional 24 hours.

-

Determine the MIC as the lowest compound concentration that prevents the color change of resazurin from blue (no growth) to pink (growth).

Mycolic Acid Synthesis Inhibition Assay

This assay assesses the effect of a compound on the synthesis of mycolic acids in whole M. tuberculosis cells.

Materials:

-

M. tuberculosis culture

-

[1-¹⁴C] Acetic acid (radiolabel)

-

Test compound (e.g., this compound)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

TLC plates

-

Phosphorimager or autoradiography film

Procedure:

-

Grow M. tuberculosis to mid-log phase and expose the culture to the test compound at various concentrations for a defined period (e.g., 24 hours).

-

Add [1-¹⁴C] acetic acid to the cultures and incubate for another 8-24 hours to allow for incorporation into newly synthesized lipids.

-

Harvest the cells and extract the total lipids.

-

Saponify the lipids to release the mycolic acids.

-

Methylate the mycolic acids to form mycolic acid methyl esters (MAMEs).

-

Analyze the MAMEs by thin-layer chromatography (TLC).

-

Visualize the radiolabeled MAMEs using a phosphorimager or autoradiography.

-

Quantify the reduction in mycolic acid synthesis in treated samples compared to the untreated control.

Caption: Experimental Workflow for Mycolic Acid Synthesis Inhibition.

Potential Resistance Mechanisms

Resistance to direct InhA inhibitors can emerge through several mechanisms:

-

Mutations in the inhA gene: Alterations in the amino acid sequence of the InhA protein can reduce the binding affinity of the inhibitor. These mutations often occur in or near the substrate-binding pocket.

-

Overexpression of InhA: An increase in the cellular concentration of the InhA enzyme can titrate out the inhibitor, requiring higher drug concentrations to achieve a therapeutic effect. This can be caused by mutations in the promoter region of the mabA-inhA operon.

-

Efflux pumps: Increased expression or activity of efflux pumps can actively transport the drug out of the bacterial cell, reducing its intracellular concentration.

Conclusion

This compound represents a promising development in the fight against tuberculosis, particularly in the context of rising drug resistance. Its hypothesized mechanism as a direct inhibitor of InhA places it in a class of compounds with the potential to be effective against isoniazid-resistant strains of M. tuberculosis. While more specific data on this compound is needed to fully elucidate its clinical potential, the framework provided in this guide offers a comprehensive understanding of its likely biological target and mechanism of action. Further research and the publication of clinical trial data will be crucial in determining the future role of this compound in the treatment of tuberculosis.

References

- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Phosphorylation of InhA inhibits mycolic acid biosynthesis and growth of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Detection of katG and inhA mutations to guide isoniazid and ethionamide use for drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. InhA inhibitors as potential antitubercular agents – Oriental Journal of Chemistry [orientjchem.org]

- 8. journals.asm.org [journals.asm.org]

Preliminary In Vitro Efficacy of Sudoterb (Sudapyridine/WX-081): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro studies of Sudoterb, also known as Sudapyridine (WX-081), a promising novel anti-tuberculosis agent. The document synthesizes available quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Quantitative Data Summary

The in vitro activity of this compound has been evaluated against various strains of Mycobacterium tuberculosis (Mtb), demonstrating potent efficacy. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Activity of this compound (WX-081) against M. tuberculosis Clinical Isolates [1]

| Parameter | Value (µg/mL) |

| MIC Range | 0.0156 - 1 |

| MIC50 | 0.25 |

| MIC90 | 0.5 |

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Comparative In Vitro Activity of this compound (WX-081) and Bedaquiline (BDQ) against M. tuberculosis [1]

| Strain Type | This compound (WX-081) MIC (µg/mL) | Bedaquiline (BDQ) MIC (µg/mL) |

| Reference Strain (H37Rv) | Equivalent to or 2-fold higher than BDQ | - |

| Clinical Isolates | Generally equivalent to or 2-fold higher than BDQ | - |

| Drug-Susceptible Strains (n=5) | 0.117 - 0.219 | Similar to WX-081 |

| Drug-Resistant Strains (n=15) | 0.026 - 0.966 | Similar to WX-081 |

Note: 95.6% of the enrolled strains in one study had MICs ≤0.25 μg/mL for this compound (WX-081)[1].

Experimental Protocols

The following sections detail the methodologies employed in the preliminary in vitro evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound was determined using the Microplate Alamar Blue Assay (MABA)[2][3].

-

Preparation of Drug Dilutions: this compound (WX-081) and the comparator drug, Bedaquiline (BDQ), were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions were then prepared in 7H9 broth within a 96-well microplate.

-

Inoculum Preparation: A bacterial suspension of M. tuberculosis was prepared to a McFarland 1.0 turbidity standard and then diluted.

-

Incubation: The prepared bacterial suspension was added to each well of the microplate containing the drug dilutions. The plates were incubated at 37°C for 7 days.

-

Addition of Alamar Blue: After the initial incubation period, a solution of Alamar Blue was added to each well.

-

Final Incubation and Reading: The plates were re-incubated for 24 hours. A color change from blue to pink indicated bacterial growth. The MIC was defined as the lowest drug concentration that prevented this color change.

Intracellular Activity Assessment

The intracellular bactericidal activity of this compound was evaluated in THP-1 cells, a human monocytic cell line[3].

-

Cell Culture and Infection: THP-1 cells were cultured and infected with the M. tuberculosis reference strain H37Rv.

-

Drug Treatment: After infection, the cells were treated with this compound (WX-081) or Bedaquiline (BDQ) at clinically attainable concentrations.

-

Evaluation of Bacterial Killing: The intracellular bacterial load was quantified to determine the killing effect of the compounds.

Cellular ATP Assay

To investigate the mechanism of action, the effect of this compound on ATP synthesis in M. tuberculosis was measured[2].

-

Drug Exposure: Cultures of M. tuberculosis were incubated with varying concentrations of this compound (WX-081).

-

Cell Lysis: The bacterial cells were lysed to release intracellular contents, including ATP.

-

ATP Quantification: The total ATP levels were determined using a commercial ATP assay kit based on a bioluminescence technique.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow for MIC determination.

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Dual Mechanism of Action of this compound (Sudapyridine/WX-081).

Mechanism of Action

This compound exhibits a dual mechanism of action against Mycobacterium tuberculosis.

-

Direct Inhibition of ATP Synthase: this compound, similar to its parent compound bedaquiline, targets the atpE subunit of the F-ATP synthase in M. tuberculosis[4][5]. This inhibition disrupts the proton motive force, leading to a depletion of cellular ATP, which is essential for the bacterium's survival, ultimately resulting in cell death[4][5][6].

-

Upregulation of Host Innate Immunity: In addition to its direct bactericidal effect, this compound has been shown to modulate the host immune response. It enhances host immunity by activating the NF-κB and MAPK signaling pathways in macrophages[4]. This leads to an upregulation of the innate immune response against the infection.

References

- 1. doaj.org [doaj.org]

- 2. Sudapyridine (WX-081) inhibits Mycobacterium tuberculosis by targeting ATP synthase and upregulating host innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and Intracellular Antibacterial Activity of Sudapyridine (WX-081) Against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sudapyridine (WX-081) inhibits Mycobacterium tuberculosis by targeting ATP synthase and upregulating host innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for Sudoterb in in vitro Mtb Culture

A comprehensive search for the experimental compound Sudoterb (9-((4-cyclopropyl-1,4-diazepan-1-yl)methyl)-N-(1-methyl-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-c]acridin-2-amine) in the context of in vitro culture of Mycobacterium tuberculosis (Mtb) did not yield specific protocols, quantitative data, or established signaling pathways.

The information available in the public domain and scientific literature databases does not currently contain specific experimental details for the use of this compound against Mtb. The search results did, however, provide general methodologies for the in vitro culture and drug susceptibility testing of Mtb, which can serve as a foundational guide for researchers seeking to evaluate novel compounds like this compound.

General Protocols for in vitro Mtb Culture and Drug Susceptibility Testing

While a specific protocol for this compound is not available, researchers can adapt standard Mtb culture and susceptibility testing methods. The following protocols are based on established techniques for handling and testing compounds against Mycobacterium tuberculosis.

Mtb Strain and Culture Conditions

M. tuberculosis H37Rv is a commonly used laboratory strain for initial drug screening.

Materials:

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

-

Middlebrook 7H10 or 7H11 agar supplemented with 10% OADC for colony forming unit (CFU) enumeration.

-

Sterile culture flasks (e.g., 25 cm² or 75 cm²).

-

Incubator at 37°C.

Protocol:

-

Inoculate Middlebrook 7H9 broth with a frozen stock of M. tuberculosis H37Rv.

-

Incubate the culture at 37°C. Cultures should be grown to a mid-log phase, which is typically indicated by an optical density at 600 nm (OD₆₀₀) of 0.4-0.8.[1][2]

-

To ensure a homogenous culture and to remove clumps, the bacterial suspension can be passed through a syringe with a 27-gauge needle multiple times or subjected to low-speed centrifugation.[3]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC of a compound against Mtb.

Materials:

-

96-well microtiter plates.

-

M. tuberculosis H37Rv culture in mid-log phase.

-

This compound (or other test compound) stock solution of known concentration.

-

Middlebrook 7H9 broth.

-

Resazurin sodium salt solution (for viability assessment).

Protocol:

-

Prepare serial dilutions of this compound in a 96-well plate using Middlebrook 7H9 broth.

-

Dilute the mid-log phase Mtb culture to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculate each well of the 96-well plate with the diluted Mtb culture. Include positive (Mtb without compound) and negative (broth only) controls.

-

Seal the plates and incubate at 37°C for 7-14 days.

-

After incubation, assess bacterial growth. This can be done visually or by adding a viability indicator like resazurin. A color change from blue to pink indicates bacterial growth.

-

The MIC is determined as the lowest concentration of the compound that prevents a color change (i.e., inhibits growth).

Potential Mechanisms of Action and Signaling Pathways in Mtb

While there is no specific information on the mechanism of action for this compound against Mtb, novel anti-tubercular agents often target various essential pathways in the bacterium. Some of these include:

-

Cell Wall Synthesis: Many effective anti-TB drugs, such as isoniazid and ethambutol, inhibit the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall.[4][5]

-

Protein Synthesis: The bacterial ribosome is a common target for antibiotics.[6]

-

DNA Gyrase: Fluoroquinolones target DNA gyrase, an enzyme essential for DNA replication in Mtb.[7]

-

ATP Synthase: Bedaquiline, a newer anti-TB drug, functions by inhibiting ATP synthase, thereby disrupting the energy metabolism of Mtb.[4][7]

To investigate the mechanism of this compound, researchers could employ various techniques, including:

-